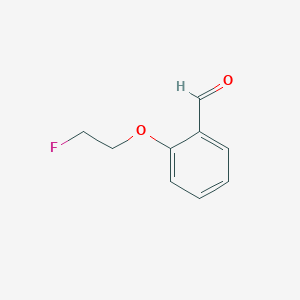

2-(2-Fluoroethoxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoroethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDLMTSZBLKPHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 2 2 Fluoroethoxy Benzaldehyde

Fundamental Principles of Fluoroalkoxylation in Organic Synthesis

Fluoroalkoxylation is the process of introducing a fluoroalkoxy group (such as -OCH2CH2F) into a molecule. The inclusion of fluorine-containing functionalities can substantially modify the physicochemical properties of a compound, including its lipophilicity and metabolic stability, which is of particular interest in the development of pharmaceuticals and agrochemicals. researchgate.netrsc.orgresearchgate.net

The methods for incorporating these groups are diverse, often involving nucleophilic, electrophilic, or radical pathways. rsc.org For the synthesis of aryl fluoroalkyl ethers like 2-(2-fluoroethoxy)benzaldehyde, nucleophilic substitution reactions are a common and effective strategy. These reactions typically follow the principles of the Williamson ether synthesis, where an oxygen-based nucleophile attacks an electrophilic alkylating agent.

Targeted Synthesis Routes for this compound

The primary route for synthesizing this compound involves the targeted O-alkylation of 2-hydroxybenzaldehyde, also known as salicylaldehyde (B1680747).

This strategy is a direct application of the Williamson ether synthesis, where the hydroxyl group of a phenol (B47542) is alkylated to form an ether.

The synthesis is typically achieved by reacting 2-hydroxybenzaldehyde with a fluoroethylating agent. lp.edu.uanih.govresearchgate.net A highly effective and commonly used agent for this purpose is 2-fluoroethyl-4-methylbenzenesulfonate, also known as 2-fluoroethyl tosylate ([18F]FEtOTs). nih.govrug.nl The tosylate group is an excellent leaving group, facilitating the nucleophilic attack by the phenoxide ion.

The reaction proceeds in two main steps:

Deprotonation: 2-hydroxybenzaldehyde is treated with a base to deprotonate the phenolic hydroxyl group, forming a more reactive sodium or potassium salicylaldehyde salt (phenoxide).

Nucleophilic Substitution: The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the 2-fluoroethyl tosylate. This displaces the tosylate group and forms the this compound product.

Alternative fluoroethylating agents, such as 2-fluoroethyl halides (e.g., 1-bromo-2-fluoroethane), can also be employed for this transformation.

The efficiency and yield of the synthesis are highly dependent on the reaction conditions. nih.govresearchgate.net Careful optimization of parameters such as the solvent, base, and temperature is crucial for a successful outcome. nih.gov

Solvent: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (MeCN), or dimethyl sulfoxide (B87167) (DMSO) are generally preferred. These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the phenoxide anion without participating in the reaction.

Base: A suitable base is required to deprotonate the 2-hydroxybenzaldehyde. Common choices include inorganic bases such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3). The choice and molar ratio of the base to the precursor can influence the reaction rate and the formation of side products. nih.govrug.nl

Temperature: The reaction is typically conducted at elevated temperatures to ensure a reasonable rate of reaction. The optimal temperature can vary widely, often ranging from 70°C to 130°C, depending on the specific reactants and solvent used. nih.govrug.nl

Below is an interactive table summarizing typical reaction parameters for the synthesis of fluoroethylated compounds.

| Parameter | Condition | Rationale |

| Solvent | Acetonitrile (MeCN) | A polar aprotic solvent that facilitates the nucleophilic substitution. |

| Base | Potassium Carbonate (K2CO3) | An effective base for deprotonating the phenolic hydroxyl group. |

| Temperature | 80-130 °C | Provides sufficient energy to overcome the activation barrier of the reaction. |

| Time | 3-15 minutes | The reaction time is optimized to maximize product yield and minimize side-product formation. nih.govrug.nl |

While direct O-alkylation is the most common method, alternative strategies can be employed, particularly to avoid potential side reactions.

In some instances, the aldehyde group can be sensitive to the reaction conditions, especially if strong bases or high temperatures are used. To prevent unwanted side reactions, the aldehyde functionality can be temporarily protected. jst.go.jplibretexts.org

A common strategy is to convert the aldehyde into an acetal (B89532), which is stable under basic conditions. chemistrysteps.compressbooks.pubyoutube.com This involves reacting the 2-hydroxybenzaldehyde with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. The resulting cyclic acetal protects the aldehyde group. pressbooks.pubyoutube.com

The synthetic sequence would be:

Protection: The aldehyde group of 2-hydroxybenzaldehyde is converted into a cyclic acetal.

O-Alkylation: The protected compound undergoes the fluoroethoxylation reaction as described above.

Deprotection: The acetal protecting group is removed by acid-catalyzed hydrolysis to regenerate the aldehyde, yielding the final product, this compound. chemistrysteps.compressbooks.pub

This three-step process ensures that the aldehyde group remains intact throughout the synthesis. libretexts.org

Alternative Synthetic Approaches to Fluoroethoxybenzaldehydes

Dehydrogenation or Oxidation of Corresponding Benzyl (B1604629) Alcohol Derivatives

The synthesis of this compound can be effectively achieved through the oxidation of its corresponding benzyl alcohol precursor, (2-(2-fluoroethoxy)phenyl)methanol. This transformation is a cornerstone of organic synthesis, converting a primary alcohol to an aldehyde. A variety of oxidation reagents and catalytic systems have been developed for this purpose, aiming for high selectivity and yield while minimizing over-oxidation to the carboxylic acid.

Modern synthetic chemistry emphasizes the use of environmentally benign and selective reagents. gordon.edulakeland.edu For instance, hydrogen peroxide is considered a "green" oxidizing agent because its primary byproduct is water. lakeland.edu Catalytic systems, such as those employing sodium molybdate, can activate hydrogen peroxide for the selective oxidation of benzyl alcohols. gordon.edu Another advanced method involves the use of cobalt single atoms supported on nitrogen-doped carbon (Co1/NC), which has demonstrated excellent performance with high conversion rates and selectivity for benzaldehyde (B42025) from benzyl alcohol. rsc.org

More traditional methods, while still effective, often employ harsher reagents. The Swern oxidation, which uses dimethyl sulfoxide (DMSO) activated by an agent like oxalyl chloride, is a well-established method for this conversion and can be adapted to continuous flow microreactor systems for improved control and safety. researchgate.net Oxidation with diluted nitric acid in the presence of a sodium nitrite (B80452) catalyst also provides a viable route. youtube.com The choice of oxidant and reaction conditions is critical to prevent the over-oxidation of the desired benzaldehyde product.

Table 1: Common Methods for Benzyl Alcohol Oxidation

| Oxidizing System | Typical Reagents | Key Features |

|---|---|---|

| Hydrogen Peroxide Oxidation | H₂O₂, Sodium Molybdate catalyst | Environmentally friendly, byproduct is water. gordon.edulakeland.edu |

| Catalytic Air Oxidation | Co₁/NC catalyst, O₂ | High selectivity and conversion. rsc.org |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Mild conditions, high yield, adaptable to flow chemistry. researchgate.net |

Synthesis of Positional Isomers and Extended Fluoroethoxy Analogues

The synthetic strategies for producing positional isomers and analogues of this compound generally rely on well-established reactions, primarily the Williamson ether synthesis. This method involves the reaction of a phenol (hydroxybenzaldehyde) with an alkylating agent.

Preparation of 4-(2-Fluoroethoxy)benzaldehyde

The para-isomer, 4-(2-fluoroethoxy)benzaldehyde, is commonly synthesized by the reaction of 4-hydroxybenzaldehyde (B117250) with a suitable 2-fluoroethylating agent. A typical procedure involves the O-alkylation of 4-hydroxybenzaldehyde with 2-fluoroethyl 4-methylbenzenesulfonate (B104242) (a tosylate). chemicalbook.com This reaction is generally carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that then displaces the tosylate leaving group on the fluoroethylating agent.

An alternative approach involves reacting 4-hydroxybenzaldehyde derivatives with haloalkanes, such as phenacyl bromide, in the presence of a base like triethylamine. orientjchem.org This highlights the versatility of the Williamson etherification for creating various ether linkages on a benzaldehyde core.

Synthesis of 3-(2-Fluoroethoxy)benzaldehyde

The synthesis of the meta-isomer, 3-(2-fluoroethoxy)benzaldehyde, follows a similar logic. The key precursor for this synthesis is 3-hydroxybenzaldehyde (B18108). One established method for preparing 3-hydroxybenzaldehyde starts from m-nitrobenzaldehyde, which undergoes reduction and subsequent diazotization and hydrolysis to yield the desired phenol. orgsyn.org

Once 3-hydroxybenzaldehyde is obtained, it can be subjected to a Williamson ether synthesis under conditions analogous to those used for the 4-isomer. The reaction with a 2-fluoroethylating agent (e.g., 2-fluoroethyl tosylate or 1-bromo-2-fluoroethane) in the presence of a base like potassium carbonate will furnish the target 3-(2-fluoroethoxy)benzaldehyde.

Elaboration to 4-(2-(2-Fluoroethoxy)ethoxy)benzaldehyde

The synthesis of extended ether analogues, such as 4-(2-(2-fluoroethoxy)ethoxy)benzaldehyde, requires a bifunctional linking agent. A relevant synthetic procedure involves the reaction of 4-hydroxybenzaldehyde with a reagent like bis(2,2'-dichloroethyl)ether in DMF with potassium carbonate as the base. nih.gov This reaction, conducted at an elevated temperature, results in a symmetrical diether. nih.gov

To synthesize the specific target, 4-(2-(2-fluoroethoxy)ethoxy)benzaldehyde, a more tailored approach is necessary. This would typically involve reacting 4-hydroxybenzaldehyde with a reagent such as 1-(2-bromoethoxy)-2-fluoroethane (B2554579) or 2-(2-fluoroethoxy)ethyl tosylate. This reaction, performed under standard Williamson ether synthesis conditions, would selectively install the desired fluoroethoxyethoxy side chain onto the phenolic oxygen of the benzaldehyde.

Comparative Analysis of Synthetic Yields and Regioselectivity

The synthesis of the three positional isomers of (2-fluoroethoxy)benzaldehyde via the Williamson ether synthesis route starts with the corresponding monohydroxybenzaldehyde precursors (2-hydroxy, 3-hydroxy, and 4-hydroxybenzaldehyde). In this context, regioselectivity is determined by the choice of the starting isomer. The primary factor influencing the reaction's success and yield is the efficiency of the O-alkylation step.

Several factors affect the yield of these etherification reactions:

Acidity of the Phenol : The acidity of the hydroxyl group on the benzaldehyde ring influences the ease of formation of the nucleophilic phenoxide ion. The electron-withdrawing aldehyde group (-CHO) deactivates the ring and increases the acidity of the phenol compared to phenol itself. This effect is most pronounced when the aldehyde is in the ortho or para position due to resonance stabilization of the phenoxide. Therefore, 4-hydroxybenzaldehyde and 2-hydroxybenzaldehyde are more acidic than 3-hydroxybenzaldehyde, which may lead to faster reaction rates under basic conditions.

Steric Hindrance : For the ortho-isomer, 2-hydroxybenzaldehyde, steric hindrance from the adjacent aldehyde group could potentially lower the reaction rate and yield compared to the less hindered para-isomer.

Reagents and Conditions : The choice of the fluoroethylating agent's leaving group (e.g., tosylate, bromide, iodide) is critical, with iodide and tosylate generally being excellent leaving groups. The selection of the base (e.g., K₂CO₃, NaH) and solvent (e.g., DMF, acetone) also significantly impacts the reaction efficiency.

Table 2: Comparison of Synthetic Routes for Fluoroethoxybenzaldehyde Isomers

| Compound | Precursor | Synthetic Method | Key Considerations |

|---|---|---|---|

| This compound | 2-Hydroxybenzaldehyde | Williamson Ether Synthesis | Potential for lower yield due to steric hindrance from the adjacent aldehyde group. |

| 3-(2-Fluoroethoxy)benzaldehyde | 3-Hydroxybenzaldehyde | Williamson Ether Synthesis | Precursor phenol is less acidic, potentially requiring stronger basic conditions or longer reaction times. orgsyn.org |

| 4-(2-Fluoroethoxy)benzaldehyde | 4-Hydroxybenzaldehyde | Williamson Ether Synthesis | Generally efficient due to electronic activation from the para-aldehyde group and minimal steric hindrance. chemicalbook.com |

Chemical Reactivity and Transformative Reactions of 2 2 Fluoroethoxy Benzaldehyde

Reactions Predominantly Involving the Aldehyde Moiety

The aldehyde group is the most reactive center of the molecule, undergoing reactions typical of aromatic aldehydes, including carbon-carbon bond formation, oxidation, reduction, and nucleophilic additions.

Carbon-Carbon Bond Forming Reactions

The carbonyl carbon of 2-(2-fluoroethoxy)benzaldehyde is an excellent electrophile, making it a key building block in reactions that construct larger molecular frameworks through the formation of new carbon-carbon bonds.

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (with no α-hydrogens) and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). scispace.comnih.gov This reaction is a cornerstone for synthesizing chalcones, which are important intermediates in the biosynthesis of flavonoids and are studied for their diverse biological activities. nih.gov

In this context, this compound can be reacted with various substituted acetophenones to yield a series of 2-fluoroethoxy chalcones. Research has demonstrated the successful synthesis of these compounds using this method, achieving moderate to excellent yields. sapub.org The general protocol involves dissolving the aldehyde and the corresponding acetophenone (B1666503) in a solvent like ethanol, followed by the addition of a base such as potassium hydroxide (B78521) (KOH). nih.gov

A specific study details the synthesis of various chalcones from this compound and substituted acetophenones. The reaction proceeds under standard Claisen-Schmidt conditions, illustrating the utility of this aldehyde as a precursor for complex flavonoid-type structures.

| Reactant 1 | Reactant 2 (Acetophenone) | Product (Chalcone) | Yield (%) |

|---|---|---|---|

| This compound | Acetophenone | (E)-1-phenyl-3-(2-(2-fluoroethoxy)phenyl)prop-2-en-1-one | Data Not Available |

| This compound | 4'-Methoxyacetophenone | (E)-1-(4-methoxyphenyl)-3-(2-(2-fluoroethoxy)phenyl)prop-2-en-1-one | Data Not Available |

| This compound | 4'-Chloroacetophenone | (E)-1-(4-chlorophenyl)-3-(2-(2-fluoroethoxy)phenyl)prop-2-en-1-one | Data Not Available |

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. chemicaljournal.inbeilstein-journals.org Aromatic aldehydes are frequent participants in many well-known MCRs used for the synthesis of diverse heterocyclic scaffolds. beilstein-journals.orgmdpi.com

As a substituted aromatic aldehyde, this compound is a suitable substrate for these reactions. One of the most notable examples is the Biginelli reaction. This acid-catalyzed, three-component reaction involves an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgorganic-chemistry.orgtaylorandfrancis.com These DHPMs are of significant interest in medicinal chemistry. taylorandfrancis.com The mechanism typically begins with the condensation between the aldehyde and urea to form an iminium intermediate, which then reacts with the enol of the β-ketoester, followed by cyclization and dehydration. organic-chemistry.orgresearchgate.net

Other significant MCRs where this compound could be employed include:

Hantzsch Dihydropyridine Synthesis: A reaction between an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form dihydropyridines.

Ugi and Passerini Reactions: Isocyanide-based MCRs that create peptide-like scaffolds.

These reactions demonstrate the potential of this compound as a versatile building block in diversity-oriented synthesis to rapidly generate libraries of complex heterocyclic compounds. nih.gov

The reaction of aldehydes with active methylene (B1212753) compounds—compounds possessing a CH₂ group flanked by two electron-withdrawing groups—is a fundamental carbon-carbon bond-forming process known as the Knoevenagel condensation. thermofisher.comresearchgate.netwikipedia.org This reaction is catalyzed by weak bases and typically yields α,β-unsaturated products. thermofisher.comwikipedia.org

This compound can react with various active methylene compounds like malononitrile, ethyl acetoacetate, or Meldrum's acid. wikipedia.orgnih.gov These reactions are crucial for synthesizing precursors to various heterocyclic systems. nih.gov

A specific and important application is the synthesis of xanthenedione derivatives. This involves a one-pot condensation of an aromatic aldehyde with two equivalents of 5,5-dimethyl-1,3-cyclohexanedione (dimedone), which is an active methylene compound. asianpubs.orgsemanticscholar.orgasianpubs.org The reaction mechanism proceeds through an initial Knoevenagel condensation between the aldehyde and one molecule of dimedone, followed by a Michael addition of the second dimedone molecule, and subsequent cyclization via dehydration to form the xanthene core. semanticscholar.orgshd-pub.org.rs A variety of catalysts, including formic acid or lanthanum(III) chloride, can be used to promote this transformation. asianpubs.orgshd-pub.org.rs

| Aldehyde | Active Methylene Compound | Reaction Type | Resulting Heterocyclic Core |

|---|---|---|---|

| This compound | Dimedone (2 equiv.) | Knoevenagel/Michael Addition/Cyclization | Xanthenedione |

| This compound | Malononitrile | Knoevenagel Condensation | Precursor for Pyridines/Pyrans |

| This compound | Ethyl Acetoacetate | Knoevenagel Condensation | α,β-Unsaturated Ester |

Reductive and Oxidative Transformations of the Aldehyde Group

The aldehyde functional group in this compound exists in an intermediate oxidation state and can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction to Alcohol: Aromatic aldehydes are easily reduced to their corresponding primary alcohols. Standard laboratory reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup. This would convert this compound into 2-(2-fluoroethoxy)benzyl alcohol.

Oxidation to Carboxylic Acid: Oxidation of the aldehyde group yields the corresponding carboxylic acid. This can be achieved using a variety of strong oxidizing agents, including potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄), or milder reagents like silver oxide (Ag₂O) in the Tollens' test. The process converts this compound into 2-(2-fluoroethoxy)benzoic acid, a valuable synthetic intermediate.

Nucleophilic Addition Reactions to the Carbonyl Carbon

The fundamental reactivity of the aldehyde in this compound is defined by the nucleophilic addition reaction. fiveable.melibretexts.org The polarization of the carbon-oxygen double bond renders the carbonyl carbon electrophilic and susceptible to attack by a wide range of nucleophiles. fiveable.mebyjus.com This attack changes the hybridization of the carbon from sp² to sp³, resulting in a tetrahedral alkoxide intermediate, which is then typically protonated to yield the final product. libretexts.orgopenstax.org Aldehydes are generally more reactive than ketones towards nucleophiles due to less steric hindrance and greater electrophilicity of the carbonyl carbon. openstax.orglibretexts.org

Examples of nucleophilic addition reactions applicable to this compound include:

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) followed by acidification yields a cyanohydrin. byjus.comopenstax.org This adds a hydroxyl group and a nitrile group to the original carbonyl carbon.

Acetal (B89532) Formation: In the presence of an acid catalyst, aldehydes react reversibly with two equivalents of an alcohol to form an acetal. byjus.com This reaction is often used to protect the aldehyde group during other synthetic steps.

Grignard Reaction: The addition of organometallic nucleophiles, such as Grignard reagents (R-MgX), is a powerful method for forming carbon-carbon bonds. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org The reaction of this compound with a Grignard reagent, followed by an acidic workup, produces a secondary alcohol. organic-chemistry.orglibretexts.orglibretexts.org

| Nucleophile | Reaction Type | Product Class |

|---|---|---|

| Hydride (from NaBH₄, LiAlH₄) | Reduction | Primary Alcohol |

| Cyanide (CN⁻) | Cyanohydrin Formation | Cyanohydrin |

| Alcohol (R'OH) | Acetal Formation | Acetal |

| Grignard Reagent (R'-MgBr) | Grignard Addition | Secondary Alcohol |

| Primary Amine (R'NH₂) | Imine Formation | Imine |

Reactions Involving the Fluoroethoxy Substituent

The 2-fluoroethoxy group, an ether linkage bearing a terminal fluorine atom, presents distinct opportunities for chemical modification. These transformations can be broadly categorized into derivatization of the terminal fluoroethyl group and reactions leveraging the entire fluoroalkoxylated substrate in palladium-catalyzed processes.

Derivatization of the Terminal Fluoroethyl Group

The terminal fluorine atom of the fluoroethoxy substituent is generally unreactive towards nucleophilic substitution under standard conditions due to the strength of the C-F bond. However, the ether linkage itself can be a site of reaction.

Ether Cleavage: A fundamental reaction of ethers is their cleavage under strongly acidic conditions, typically with hydrogen halides like HBr or HI. organic-chemistry.org This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. For this compound, this would likely lead to the formation of 2-hydroxybenzaldehyde and 1-bromo-2-fluoroethane. The regioselectivity of the cleavage is dictated by the nature of the carbon atoms attached to the ether oxygen. In this case, nucleophilic attack is expected to occur at the less hindered primary carbon of the fluoroethyl group.

| Reactants | Reagents | Products | Reaction Type |

| This compound | HBr or HI | 2-Hydroxybenzaldehyde, 1-Bromo-2-fluoroethane or 1-Fluoro-2-iodoethane | Ether Cleavage |

Palladium-Catalyzed Coupling Reactions of Fluoroalkoxylated Substrates

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The this compound molecule can be envisioned to participate in such reactions, primarily through activation of the aromatic ring. While direct examples involving this compound are scarce, the behavior of analogous aryl ethers and fluoroalkoxylated compounds in well-established reactions like the Heck and Suzuki-Miyaura couplings provides a strong basis for predicting its reactivity.

A related transformation is the palladium-catalyzed dehydrogenative fluoroalkoxylation of benzaldehydes, which allows for the direct introduction of a fluoroalkoxy group at the ortho position. nih.gov This highlights the compatibility of the benzaldehyde (B42025) functionality with palladium catalysis under specific conditions.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an alkene. organic-chemistry.orgwikipedia.org In the context of this compound, if the aromatic ring were further substituted with a halide (e.g., 5-bromo-2-(2-fluoroethoxy)benzaldehyde), it would be expected to undergo Heck coupling. The general mechanism involves oxidative addition of the aryl halide to a Pd(0) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination to yield the coupled product. wikipedia.org The presence of the ortho-alkoxy group can influence the electronic properties of the aryl halide and potentially the regioselectivity of the reaction.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for forming biaryl compounds by reacting an aryl halide or triflate with an organoboron compound, catalyzed by a palladium complex. harvard.edu Similar to the Heck reaction, a halogenated derivative of this compound would be a suitable substrate. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation with the organoboron species, and reductive elimination. harvard.edu The fluoroethoxy group is expected to be stable under the typical basic conditions of the Suzuki-Miyaura coupling.

| Reaction | Typical Substrates | Catalyst/Reagents | Expected Product Type |

| Heck Reaction | Aryl Halide, Alkene | Pd(0) catalyst, Base | Aryl-substituted Alkene |

| Suzuki-Miyaura Coupling | Aryl Halide, Organoboron compound | Pd(0) catalyst, Base | Biaryl compound |

Participation in Cascade and Cycloaddition Reactions

The aldehyde functionality in this compound is a key player in its potential participation in cascade and cycloaddition reactions. These reactions are powerful strategies for the rapid construction of complex molecular architectures.

Cascade Reactions: Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step is the substrate for the next. Ortho-alkoxy substituted benzaldehydes are known to initiate reaction cascades. For instance, intramolecular photocycloadditions of 2-alkenyloxy-substituted benzaldehydes (as their iminium ions) can lead to the formation of complex benzoxacyclic products. tum.de Although direct irradiation of the benzaldehyde may not be effective, its conversion to an iminium ion can trigger a cascade of reactions under photochemical conditions. tum.de

Another example is the Henry reaction of ortho-alkoxy substituted benzaldehydes, which can be part of a multi-step synthesis to produce chiral β-hydroxy nitroalkanes, important building blocks in medicinal chemistry. researchgate.net

Cycloaddition Reactions: Cycloaddition reactions are another class of transformations where this compound could participate. The aldehyde group can act as a dienophile or a dipolarophile in hetero-Diels-Alder and 1,3-dipolar cycloadditions, respectively.

Hetero-Diels-Alder Reaction: In this [4+2] cycloaddition, the aldehyde's C=O double bond can react with a conjugated diene to form a dihydropyran ring. This reaction is often promoted by Lewis acids.

1,3-Dipolar Cycloaddition: Aldehydes can react with 1,3-dipoles, such as nitrones, to form five-membered heterocyclic rings. For example, the reaction of a benzaldehyde with a nitrone can yield an isoxazolidine (B1194047) ring. nih.gov The electron-withdrawing nature of the aromatic ring in this compound would influence the reactivity of the aldehyde group in such cycloadditions.

The following table summarizes the potential participation of this compound in these complex reactions, based on the reactivity of similar compounds.

| Reaction Type | Role of this compound | Potential Reaction Partner | Expected Product Type |

| Photochemical Cascade | Precursor to Iminium Ion | Intramolecular Alkene | Benzoxacyclic Compound |

| Hetero-Diels-Alder | Dienophile | Conjugated Diene | Dihydropyran Derivative |

| 1,3-Dipolar Cycloaddition | Dipolarophile | Nitrone | Isoxazolidine Derivative |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 2-(2-Fluoroethoxy)benzaldehyde in solution. By analyzing the spectra from various NMR experiments (¹H, ¹³C, ¹⁹F, and 2D), a complete assignment of all proton and carbon signals can be achieved, confirming the molecular framework.

The ¹H NMR spectrum of this compound provides critical information about the number of different proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The spectrum is characterized by distinct signals for the aldehydic, aromatic, and fluoroethoxy protons.

The aldehydic proton (-CHO) is expected to appear as a singlet in the most downfield region of the spectrum, typically around δ 10.3-10.5 ppm . This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group.

The four protons on the benzene (B151609) ring are chemically non-equivalent and appear in the aromatic region (δ 7.0-7.9 ppm ). Their specific chemical shifts and multiplicities are dictated by the electronic effects of the ortho-substituents (the electron-withdrawing aldehyde group and the electron-donating fluoroethoxy group).

H6 , being ortho to the strongly deshielding aldehyde group, is expected at the lowest field of the aromatic signals, likely around δ 7.85-7.89 ppm , appearing as a doublet of doublets (dd).

H4 , which is para to the aldehyde, will also be deshielded, appearing as a triplet of doublets (td) around δ 7.60-7.65 ppm .

The protons at H3 and H5 are expected at higher fields (more shielded). H3, ortho to the donating alkoxy group, may appear around δ 7.05-7.10 ppm (dd), while H5, meta to both groups, would likely be found around δ 7.15-7.20 ppm (td).

The fluoroethoxy side chain protons give rise to two characteristic multiplets, both of which are influenced by geminal (H-H) and vicinal (H-F) coupling.

The methylene (B1212753) protons adjacent to the fluorine atom (-CH₂F) are expected to resonate around δ 4.7-4.9 ppm . This signal would appear as a doublet of triplets (dt) due to strong two-bond coupling to fluorine (²JHF ≈ 47 Hz) and three-bond coupling to the adjacent methylene protons (³JHH ≈ 4 Hz).

The methylene protons adjacent to the ether oxygen (-OCH₂-) are anticipated around δ 4.2-4.4 ppm . This signal will also be a multiplet, appearing as a doublet of triplets (dt), but with a smaller three-bond coupling to fluorine (³JHF ≈ 28-30 Hz) and the same three-bond coupling to the neighboring methylene protons (³JHH ≈ 4 Hz).

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| -CHO | 10.3 - 10.5 | s (singlet) | - |

| H6 (Aromatic) | 7.85 - 7.89 | dd (doublet of doublets) | Ortho & Meta coupling |

| H4 (Aromatic) | 7.60 - 7.65 | td (triplet of doublets) | Ortho & Meta coupling |

| H5 (Aromatic) | 7.15 - 7.20 | td (triplet of doublets) | Ortho & Meta coupling |

| H3 (Aromatic) | 7.05 - 7.10 | dd (doublet of doublets) | Ortho & Meta coupling |

| -CH₂F | 4.7 - 4.9 | dt (doublet of triplets) | ²JHF ≈ 47 Hz, ³JHH ≈ 4 Hz |

| -OCH₂- | 4.2 - 4.4 | dt (doublet of triplets) | ³JHF ≈ 29 Hz, ³JHH ≈ 4 Hz |

The proton-decoupled ¹³C NMR spectrum reveals nine distinct signals, corresponding to each unique carbon atom in this compound. The chemical shifts provide insight into the electronic environment of each carbon.

The aldehyde carbonyl carbon (C=O ) is the most deshielded, appearing at the far downfield end of the spectrum, typically in the range of δ 189.0-191.0 ppm . rsc.org

The six aromatic carbons resonate between δ 113.0 and 162.0 ppm .

C2 , the carbon directly attached to the electron-donating ether oxygen, is the most deshielded of the ring carbons, expected around δ 161.0-162.0 ppm .

C1 , the carbon ipso to the aldehyde group, is found around δ 124.0-125.0 ppm .

The remaining carbons appear in predictable regions: C6 (~δ 136.0 ppm), C4 (~δ 128.0 ppm), C5 (~δ 121.0 ppm), and C3 (~δ 113.0-114.0 ppm).

The two aliphatic carbons of the fluoroethoxy group are distinguished by their proximity to electronegative atoms and by their coupling to fluorine.

The carbon bonded to fluorine (-CH₂F ) is significantly deshielded and will appear as a doublet due to a large one-bond C-F coupling (¹JCF ≈ 235-240 Hz). Its chemical shift is expected around δ 82.0-84.0 ppm .

The carbon bonded to the ether oxygen (-OCH₂- ) will appear as a doublet due to a two-bond C-F coupling (²JCF ≈ 20-25 Hz) at approximately δ 67.0-69.0 ppm .

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling |

|---|---|---|

| C=O | 189.0 - 191.0 | - |

| C2 (Ar-O) | 161.0 - 162.0 | - |

| C6 (Ar) | ~136.0 | - |

| C4 (Ar) | ~128.0 | - |

| C1 (Ar-CHO) | 124.0 - 125.0 | - |

| C5 (Ar) | ~121.0 | - |

| C3 (Ar) | 113.0 - 114.0 | - |

| -CH₂F | 82.0 - 84.0 | ¹JCF ≈ 235-240 Hz (doublet) |

| -OCH₂- | 67.0 - 69.0 | ²JCF ≈ 20-25 Hz (doublet) |

The ¹⁹F NMR spectrum provides a direct and sensitive method for observing the fluorine nucleus. Since there is only one fluorine atom in the molecule, the spectrum is expected to be simple, consisting of a single primary resonance. The chemical shift for aliphatic fluorine atoms of this type typically falls in the range of δ -220 to -230 ppm (relative to CFCl₃). wikipedia.org

This signal will be split into a triplet due to coupling with the two adjacent protons of the methylene group (-CH₂F). The two-bond H-F coupling constant (²JHF) is typically large, around 47-48 Hz.

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂F | -220 to -230 | t (triplet) | ²JHF ≈ 47-48 Hz |

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously assigning signals and confirming the molecule's connectivity. columbia.edusdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, key cross-peaks would be observed between adjacent aromatic protons (H3-H4, H4-H5, H5-H6) and, crucially, between the two methylene groups of the side chain (-OCH₂- and -CH₂F), confirming the ethoxy fragment.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond C-H correlations). columbia.edu It would allow for the unambiguous assignment of each aromatic carbon with its corresponding proton (C3-H3, C4-H4, etc.) and the carbons of the fluoroethoxy chain with their respective methylene protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular structure. sdsu.edu Key HMBC correlations would include:

A correlation from the aldehydic proton to the aromatic carbons C1 and C6, confirming its position.

Correlations from the -OCH₂- protons to the aromatic carbon C2, confirming the ether linkage at the ortho position.

Correlations from the aromatic protons to neighboring carbons, solidifying the assignment of the benzene ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a distinct "fingerprint" based on its functional groups.

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. pressbooks.pub

Carbonyl (C=O) Stretch: A very strong and sharp absorption band is expected in the region of 1690-1705 cm⁻¹ . This frequency is characteristic of an aldehyde carbonyl group conjugated with an aromatic ring. pressbooks.publibretexts.org

Aldehyde C-H Stretch: The C-H bond of the aldehyde group gives rise to two weak but diagnostic bands, often appearing as a "Fermi doublet," around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ . spectroscopyonline.com

Aromatic C-H Stretch: A weak to medium absorption appears above 3000 cm⁻¹, typically around 3050-3100 cm⁻¹ .

Aromatic C=C Stretch: Medium intensity bands from the stretching of the benzene ring are expected near 1600 cm⁻¹ and 1475-1500 cm⁻¹ .

Aliphatic C-H Stretch: Absorptions from the C-H bonds of the ethoxy group will be present in the 2850-2980 cm⁻¹ region.

Ether C-O Stretch: Aromatic ethers show a strong, characteristic asymmetric C-O-C stretching band around 1240-1260 cm⁻¹ . A symmetric stretch is also expected near 1020-1040 cm⁻¹ .

C-F Stretch: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1000-1100 cm⁻¹ region. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₉H₉FO₂), the exact mass of its molecular ion ([M]⁺) can be calculated with high precision.

Calculated Exact Mass:

Formula: C₉H₉FO₂

Monoisotopic Mass: 168.05866 Da

An HRMS analysis would be expected to detect a molecular ion peak at an m/z value extremely close to this calculated mass, confirming the elemental composition.

The fragmentation pattern in an electron ionization (EI) mass spectrum can be predicted based on the fragmentation of similar molecules like benzaldehyde (B42025) and other ortho-substituted aromatic aldehydes. docbrown.info A common fragmentation pathway for aromatic aldehydes is the loss of a hydrogen atom from the aldehyde group to form a stable acylium ion (M-1). docbrown.info Another significant fragmentation would be the loss of the entire formyl group (-CHO), resulting in an (M-29) fragment. docbrown.info Cleavage of the ether bond in the side chain is also highly probable, leading to characteristic fragment ions.

Table 2: Predicted HRMS Fragments for this compound

| Predicted m/z | Ion Formula | Description |

|---|---|---|

| 168.0587 | [C₉H₉FO₂]⁺ | Molecular Ion (M⁺) |

| 167.0508 | [C₉H₈FO₂]⁺ | Loss of Hydrogen radical (M-H)⁺ |

| 139.0559 | [C₈H₈FO]⁺ | Loss of Formyl radical (M-CHO)⁺ |

| 123.0246 | [C₇H₄FO]⁺ | Cleavage of the ethoxy side chain |

| 121.0657 | [C₈H₉O]⁺ | Loss of Fluoroethylene from M⁺ |

While standard techniques like electron ionization are effective, advanced ionization methods can provide further insights, especially for analyzing samples in complex matrices with minimal preparation. These "soft" ionization techniques often generate intact molecular ions with less fragmentation, which is useful for confirming molecular weight.

Techniques such as Desorption Electrospray Ionization (DESI) or Direct Analysis in Real Time (DART) could be used to analyze this compound directly from surfaces or in its native state. nih.govresearchgate.net These ambient ionization methods are particularly useful for rapid screening. nih.govresearchgate.net For instance, DESI-MS involves spraying charged solvent droplets onto a surface, which desorbs and ionizes the analyte for mass analysis. nih.gov This could be applied to detect the compound on a solid support or in a thin film.

Should the compound require analysis within a biological or environmental sample, techniques like Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) would be employed. ESI is a soft ionization technique that would generate a prominent protonated molecule, [M+H]⁺ (m/z 169.0665), allowing for sensitive quantification and confirmation of the compound's identity in a complex mixture.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Currently, there is no publicly available crystal structure for this compound in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC).

If a suitable single crystal of the compound were to be grown and analyzed, X-ray diffraction would provide invaluable structural information. The analysis would reveal the planarity of the benzaldehyde moiety and the specific torsion angles of the flexible 2-fluoroethoxy side chain. This would clarify the preferred conformation of the ether linkage relative to the aromatic ring. Furthermore, the analysis would detail any intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, that govern the crystal packing arrangement. This information is crucial for understanding the solid-state properties of the material.

Table 3: Potential Crystallographic Data for this compound

| Parameter | Information Provided |

|---|---|

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Molecular Conformation | Precise bond lengths, bond angles, and torsion angles. |

Mechanistic Investigations of Chemical Transformations Involving 2 2 Fluoroethoxy Benzaldehyde

Kinetic Studies of Synthetic Routes and Derivativatization Reactions

Kinetic studies are essential for quantifying the rates of chemical reactions and understanding how different factors, such as reactant concentration, temperature, and catalysts, influence these rates. For the synthesis and subsequent derivatization of 2-(2-fluoroethoxy)benzaldehyde, kinetic analysis provides a quantitative measure of reaction efficiency and helps in the optimization of reaction conditions.

Research into the derivatization of various benzaldehydes often involves monitoring the reaction progress over time to determine rate constants. For instance, in condensation reactions, the rate of disappearance of the aldehyde can be tracked using spectroscopic methods. While specific kinetic data for this compound is not extensively documented in comparative studies, the principles can be inferred from related structures. The rate of reaction is heavily influenced by the electrophilicity of the carbonyl carbon, which is modulated by the substituents on the aromatic ring. The 2-(2-fluoroethoxy) group, being ortho- and weakly electron-withdrawing, is expected to influence reaction rates compared to unsubstituted benzaldehyde (B42025).

| Reaction Type | General Kinetic Parameters Studied | Expected Influence of 2-(2-Fluoroethoxy) Group |

| Aldol (B89426) Condensation | Rate constant (k), Reaction order | Moderate rate enhancement due to inductive electron withdrawal |

| Wittig Reaction | Rate of ylide addition, Rate of oxaphosphetane decomposition | Steric hindrance from the ortho group may decrease the rate |

| Reductive Amination | Rate of imine formation, Rate of imine reduction | Electronic effects on imine formation rate |

These studies typically involve systematic variation of conditions to derive a rate law, which mathematically describes the reaction's dependency on reactant concentrations.

Elucidation of Reaction Pathways and Transition States

Understanding the precise sequence of bond-breaking and bond-forming events, including the high-energy transition states, is a central goal of mechanistic chemistry.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. A typical catalytic cycle for a process like the Suzuki or Heck reaction involving an aryl halide begins with the oxidative addition of the halide to a Pd(0) complex. For a substrate derived from this compound, this would be followed by steps such as transmetalation (in Suzuki coupling) or migratory insertion (in Heck reactions), and finally, reductive elimination to release the product and regenerate the Pd(0) catalyst.

The 2-(2-fluoroethoxy) group can influence these steps in several ways:

Oxidative Addition: The electronic properties of the substituent can affect the electron density of the aromatic ring, influencing the rate of oxidative addition.

Reductive Elimination: The steric bulk of the ortho-substituent can impact the final bond-forming step, potentially hindering the reaction.

A generalized catalytic cycle for a Palladium-mediated cross-coupling reaction is outlined below.

Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

In this cycle, "Ar" would represent the 2-(2-fluoroethoxy)phenyl moiety, and "X" a halide.

Recent advancements have also explored palladium-catalyzed C-H activation, where a directing group guides the catalyst to a specific C-H bond, often in the ortho position. The aldehyde group itself, or a transiently formed directing group, could facilitate such transformations.

Condensation reactions, such as the aldol condensation, are fundamental transformations for aldehydes and are commonly catalyzed by acids or bases.

Base-Catalyzed Mechanism: A base abstracts an alpha-proton from a reaction partner (e.g., a ketone) to form an enolate nucleophile. This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting alkoxide is protonated to give a β-hydroxy aldehyde, which may then dehydrate.

Acid-Catalyzed Mechanism: An acid protonates the carbonyl oxygen of this compound, increasing the electrophilicity of the carbonyl carbon. The enol form of the reaction partner then acts as the nucleophile. Subsequent dehydration is often rapid under acidic conditions.

The reaction pathway can be influenced by the choice of catalyst and reaction conditions, potentially leading to different product distributions. For instance, the cross-condensation of benzaldehyde with heptanal (B48729) is an industrially relevant reaction where selectivity is key.

Spectroscopic Monitoring of Reaction Intermediates

The direct detection and characterization of transient reaction intermediates provide powerful evidence for a proposed reaction mechanism. Modern spectroscopic techniques allow for in-situ monitoring of reactions as they proceed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like 1H or 19F NMR can be used to track the disappearance of starting materials and the appearance of products in real-time. It can also help identify key intermediates if they accumulate to detectable concentrations.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for detecting charged intermediates in catalytic cycles or organocatalytic reactions. By coupling MS with separation techniques like ion mobility spectrometry, it's possible to separate and identify diastereomeric intermediates, providing deep insight into stereoselective reactions.

Infrared (IR) and UV-Vis Spectroscopy: These methods can monitor changes in functional groups. For example, the stretching frequency of the carbonyl group in this compound would shift upon coordination to a Lewis acid or upon conversion to an intermediate.

These methods have been successfully applied to study a wide range of reactions, including organocatalytic processes involving aldehydes, revealing the structures of iminium and enamine intermediates.

Isotope Labeling and Kinetic Isotope Effect (KIE) Studies

Isotope labeling is a definitive tool for elucidating reaction mechanisms. By replacing an atom at a specific position with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), chemists can trace the fate of that atom throughout a reaction.

The Kinetic Isotope Effect (KIE) is the change in the reaction rate observed upon isotopic substitution. A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. For example, if the cleavage of the aldehydic C-H bond of this compound were rate-determining, substituting that hydrogen with deuterium (B1214612) (C-D) would result in a significantly slower reaction. Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage and are typically smaller.

KIE studies can provide crucial information about transition state structures. For example, a KIE value significantly greater than 1 for a C-H/C-D bond suggests that this bond is being broken in the rate-limiting step.

| Isotopic Labeling Strategy | Information Gained | Example Application |

| Deuterium labeling of the aldehyde proton | Primary KIE to probe C-H bond cleavage in the rate-determining step | Cannizzaro reaction, certain hydrogen transfer reactions |

| 13C labeling of the carbonyl carbon | Tracing the carbon skeleton in complex rearrangements | Elucidating biosynthetic pathways or rearrangement mechanisms |

| Deuterium labeling of the solvent (e.g., D2O) | Probing the involvement of solvent in proton transfer steps | Acid- or base-catalyzed enol/enolate formation |

These studies are invaluable for distinguishing between proposed mechanistic pathways that might otherwise be indistinguishable.

Analysis of Electronic and Steric Effects on Reactivity

The reactivity of this compound is governed by the interplay of electronic and steric effects imparted by its substituents.

Steric Effects: The presence of the 2-(2-fluoroethoxy) group in the ortho position creates steric hindrance around the aldehyde functional group. This can slow down reactions by impeding the approach of bulky nucleophiles or reagents to the reaction center.

The classic Hammett plot is a common tool used to quantify the electronic effects of substituents on the rates or equilibria of reactions of aromatic compounds. By correlating reaction rate constants (k) for a series of substituted benzaldehydes with the substituent constant (σ), a linear relationship is often found. The slope of this line (the reaction constant, ρ) provides insight into the nature of the transition state. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups.

Computational Chemistry and Theoretical Modeling of 2 2 Fluoroethoxy Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. rsc.orgacs.org These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which a wide range of molecular properties can be derived. For 2-(2-Fluoroethoxy)benzaldehyde, such calculations can reveal the distribution of electron density, the energies of molecular orbitals, and the nature of chemical bonds, providing a foundational understanding of its chemical nature.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.org DFT methods are widely used to determine the equilibrium geometry of molecules—the three-dimensional arrangement of atoms that corresponds to the lowest potential energy. arxiv.org

For this compound, a geometry optimization would be performed, typically using a functional like B3LYP combined with a basis set such as 6-31+G(d). nih.gov The process starts with an initial guess of the molecular structure and iteratively adjusts the atomic coordinates to minimize the forces on the atoms, eventually converging to a stable structure on the potential energy surface. arxiv.org The output of this calculation provides precise values for bond lengths, bond angles, and dihedral angles. These optimized geometrical parameters are crucial for calculating other properties accurately. ijsrst.com By mapping the energy at various geometries, DFT can also be used to explore the energy landscape, identifying transition states and reaction pathways. nih.gov

Table 1: Representative Calculated Geometrical Parameters for a Substituted Benzaldehyde (B42025) (Illustrative)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |

| Bond Length | C=O | 1.21 Å |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-O (ether) | 1.37 Å | |

| O-C (ethyl) | 1.43 Å | |

| Bond Angle | C-C-O (ether) | 124.5° |

| C-C(H)=O | 121.0° | |

| Dihedral Angle | C-O-C-C | 178.9° |

| (Note: Data is illustrative for a substituted benzaldehyde and not specific to this compound.) |

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the fluoroethoxy side chain in this compound means the molecule can exist in multiple spatial arrangements, known as conformers or rotamers. nobelprize.org Conformational analysis is the study of these different conformers and their relative energies. nobelprize.orgyoutube.com

This is typically performed by systematically rotating the dihedral angles of the flexible bonds (e.g., the C-O-C-C and O-C-C-F angles) and calculating the potential energy at each step. tandfonline.com This process, known as a potential energy surface (PES) scan, reveals the low-energy conformers that are most likely to be populated at a given temperature. tandfonline.com The analysis identifies the global minimum (the most stable conformer) as well as other local minima and the energy barriers that separate them. acs.org For this molecule, a key finding would be the preferred orientation of the fluoroethoxy group relative to the plane of the benzaldehyde ring.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. stanford.edu Once the equilibrium geometry of this compound is determined, its vibrational frequencies can be calculated. These theoretical frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. conicet.gov.ar

By comparing the calculated vibrational spectrum with experimental data, the accuracy of the computational model can be validated. acs.org For instance, the calculated frequency for the aldehyde C=O stretching vibration, a strong and characteristic peak in the IR spectrum, can be compared to the experimental value. pressbooks.pubspectroscopyonline.comorgchemboulder.com Discrepancies between calculated and experimental values are common due to factors like anharmonicity and solvent effects, but scaling factors are often applied to improve agreement. Furthermore, methods like Time-Dependent DFT (TD-DFT) can predict electronic transitions, which correspond to the absorption bands in UV-visible spectra, aiding in their assignment. conicet.gov.ar

Table 2: Illustrative Comparison of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated Frequency (Scaled) | Typical Experimental Range |

| Aldehyde C-H Stretch | 2730 | 2700 - 2760 pressbooks.pub |

| Aromatic C-H Stretch | 3050 | 3000 - 3100 |

| Carbonyl (C=O) Stretch | 1708 | 1705 - 1710 pressbooks.puborgchemboulder.com |

| Aromatic C=C Stretch | 1595 | 1580 - 1600 |

| C-O-C Ether Stretch | 1245 | 1200 - 1275 |

| (Note: Calculated values are hypothetical examples for an aromatic aldehyde. Experimental ranges are typical values.) |

Analysis of Global and Local Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)

Conceptual DFT provides a framework for quantifying the chemical reactivity of molecules using descriptors derived from their electronic structure. nih.gov These descriptors help predict how a molecule will behave in a chemical reaction. libretexts.orgstudymind.co.uk

Global reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aip.org These include:

Ionization Potential (I) and Electron Affinity (A) : Related to HOMO and LUMO energies, respectively.

Electronegativity (χ) : The tendency to attract electrons.

Chemical Hardness (η) : A measure of resistance to charge transfer.

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to act as an electrophile. aip.org

Local reactivity descriptors , such as Fukui functions, identify the specific atoms or regions within the molecule that are most susceptible to electrophilic or nucleophilic attack. For this compound, this analysis would pinpoint whether the aldehyde carbon, the ortho/para positions on the aromatic ring, or another site is the most reactive. msu.edulibretexts.org The electron-withdrawing nature of the aldehyde group and the electron-donating nature of the ether group would have competing effects on the reactivity of the aromatic ring. libretexts.org

Table 3: Illustrative Global Reactivity Descriptors (Calculated in eV)

| Descriptor | Formula | Illustrative Value |

| HOMO Energy (E_HOMO) | - | -6.5 |

| LUMO Energy (E_LUMO) | - | -1.8 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.7 |

| Ionization Potential (I) | -E_HOMO | 6.5 |

| Electron Affinity (A) | -E_LUMO | 1.8 |

| Electronegativity (χ) | (I + A) / 2 | 4.15 |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.67 |

| (Note: Values are hypothetical, based on typical ranges for similar aromatic compounds.) |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum mechanics excels at describing static electronic structures, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. mdpi.com An MD simulation of this compound would provide insights into its dynamic behavior and its interactions with a solvent, such as water or an organic solvent. nih.govhku.hk

Applications in Advanced Organic Synthesis and Material Precursors Excluding Clinical

Role as a Key Intermediate in the Synthesis of Diverse Chalcone (B49325) Libraries

2-(2-Fluoroethoxy)benzaldehyde is a valuable precursor in the synthesis of fluoroethoxy-substituted chalcones. Chalcones, characterized by the 1,3-diaryl-2-propen-1-one backbone, are synthesized through the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503). nih.govwikipedia.orgwikipedia.org The use of this compound in this reaction allows for the introduction of the fluoroethoxy moiety into the B-ring of the resulting chalcone scaffold.

A study on the synthesis of 2-fluoroethoxychalcones demonstrated the successful use of this compound in Claisen-Schmidt condensations with various substituted acetophenones. mdpi.com The reactions proceeded in moderate to excellent yields, typically ranging from 66% to 90%, showcasing the reliability of this synthetic route. mdpi.com This methodology enables the creation of diverse chalcone libraries where one of the aromatic rings is functionalized with the 2-fluoroethoxy group. mdpi.com The generation of such libraries is a common strategy in medicinal chemistry and materials science to explore structure-activity relationships. nih.govrsc.org

The general scheme for the synthesis of these chalcones involves the reaction of this compound with a suitable acetophenone derivative in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. ijarsct.co.ingordon.edunih.gov The reaction is typically carried out at room temperature or with gentle heating. ijarsct.co.injetir.org

| Reactant 1 | Reactant 2 | Reaction Type | Key Product Feature | Reported Yields |

|---|---|---|---|---|

| This compound | Substituted Acetophenones | Claisen-Schmidt Condensation | 2-Fluoroethoxy-substituted Chalcone | 66-90% mdpi.com |

Utilization in the Preparation of Fluoroethoxy-Functionalized Scaffolds for Research

The electrophilic nature of the aldehyde functional group in this compound makes it a key component in the synthesis of various fluoroethoxy-functionalized scaffolds for research purposes.

This compound is a suitable starting material for the synthesis of 2-substituted benzothiazoles bearing a fluoroethoxy-phenyl group. The most common method for synthesizing 2-arylbenzothiazoles is the condensation reaction of a substituted benzaldehyde (B42025) with 2-aminothiophenol. nih.govorganic-chemistry.org This reaction can be promoted by a variety of catalysts and conditions, including acid catalysts, microwave irradiation, and solvent-free methods. mdpi.comanalis.com.mytku.edu.tw

The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to afford the benzothiazole (B30560) ring system. The presence of the 2-fluoroethoxy group on the benzaldehyde is not expected to hinder this reaction, as a wide range of substituted benzaldehydes, with both electron-donating and electron-withdrawing groups, have been shown to be effective substrates. nih.govanalis.com.my Therefore, this compound can be effectively employed to generate 2-(2-(2-fluoroethoxy)phenyl)benzothiazole, a scaffold that can be further elaborated for various research applications. orientjchem.orgorientjchem.org

| Reactant 1 | Reactant 2 | Reaction Type | Product Scaffold | General Applicability |

|---|---|---|---|---|

| This compound | 2-Aminothiophenol | Condensation/Cyclization | 2-(2-(2-Fluoroethoxy)phenyl)benzothiazole | High, based on reactions with other substituted benzaldehydes. nih.govanalis.com.my |

The fluoroethoxy group is of significant interest in the development of radioligands for Positron Emission Tomography (PET) imaging, primarily due to the favorable properties of the fluorine-18 (B77423) (¹⁸F) isotope. nih.govnih.govresearchgate.net While direct synthesis from this compound is not always the chosen route for the final radiolabeled compound, its non-radioactive analogues are crucial for establishing synthetic pathways and for use as reference standards.

Research into imaging agents for β-amyloid plaques, a hallmark of Alzheimer's disease, has led to the development of PET tracers containing the fluoroethoxy-benzothiazole core. For instance, a novel PET radiopharmaceutical, (E)-5-(2-(6-(2-[¹⁸F]-fluoroethoxy)-benzo[d]thiazol-2-yl)vinyl)-N,N-dimethylpyridin-2-amine, has been synthesized and evaluated for its potential to monitor plaque burden. nih.gov The synthesis of the non-radioactive precursor for this tracer involves the construction of a fluoroethoxy-substituted benzothiazole, highlighting the importance of this structural motif. nih.govnih.gov The fluoroethoxy group is often introduced in the final steps of the synthesis via nucleophilic substitution using [¹⁸F]fluoride. nih.govradiologykey.comnih.gov The development of such tracers relies on the availability of versatile building blocks, and fluoroethoxy-substituted benzaldehydes and their derivatives play a foundational role in the synthesis of the necessary precursors. nih.govrsc.orgresearchgate.net

Contribution to the Synthesis of Novel Organic Materials and Functional Molecules

The aldehyde functionality of this compound allows for its incorporation into larger molecular structures and polymers, leading to the development of novel organic materials. Benzaldehyde and its derivatives can be used as monomers in the synthesis of functional polymers through various polymerization techniques. nih.govresearchgate.net The introduction of the 2-fluoroethoxy group can impart unique properties to the resulting materials, such as altered solubility, thermal stability, and specific interactions due to the presence of the fluorine atom.

For example, aldehyde-functional polymers can be synthesized and subsequently modified to create materials with specific bio-applications. nih.gov By analogy, polymers derived from this compound could be explored for applications where the hydrophobicity and electronic nature of the fluoroethoxy group are advantageous. The reactivity of the aldehyde group allows for its participation in condensation polymerizations or for its immobilization onto pre-existing polymer backbones. nih.gov

Development of Structure-Reactivity Relationships in Fluoroalkoxy-Substituted Systems

The study of reactions involving this compound contributes to the broader understanding of structure-reactivity relationships in fluoroalkoxy-substituted aromatic systems. The ortho-fluoroethoxy group exerts both inductive and resonance effects that modulate the reactivity of the aldehyde functionality.

In the context of the Claisen-Schmidt condensation, the increased electrophilicity of the aldehyde can facilitate the initial nucleophilic attack by the enolate. magritek.com However, the steric bulk of the ortho-substituent may also play a role in the reaction kinetics. By comparing the reaction rates and yields of this compound with other substituted benzaldehydes, a more quantitative understanding of the electronic and steric contributions of the fluoroalkoxy group can be developed. nih.govresearchgate.netbiointerfaceresearch.com

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-Fluoroethoxy)benzaldehyde, and what reaction conditions optimize yield?

The synthesis typically involves nucleophilic substitution or etherification. For example, 4-hydroxybenzaldehyde can react with bis(2-chloroethyl)ether in N,N-dimethylformamide (DMF) under nitrogen to form the ethoxy-linked derivative. Key parameters include:

- Solvent : DMF or similar polar aprotic solvents.

- Temperature : 80–100°C for 12–24 hours.

- Catalyst : Potassium carbonate or sodium hydride as a base.

Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane). Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 aldehyde:ether) and anhydrous conditions .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm the aldehyde proton (δ ~10 ppm) and fluorinated ethoxy chain (δ 4.5–4.7 ppm for OCHCF).

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., C–H···O interactions) .

- IR spectroscopy : Aldehyde C=O stretch at ~1700 cm and C–F vibrations at 1100–1200 cm .

Q. What safety protocols are recommended for handling this compound?

- PPE : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

The compound forms layered structures via C–H···O hydrogen bonds between aldehyde groups and ethoxy oxygen atoms. For example, the crystal structure (space group P2/c) shows intermolecular interactions at distances of 2.827–3.139 Å, stabilizing the lattice .

| Crystal Parameters | Values |

|---|---|

| Space group | P2/c |

| Unit cell dimensions (Å) | a = 15.309, b = 4.5653 |

| c = 11.833, β = 113.25° | |

| Hydrogen-bond distance (Å) | 2.827–3.139 |

Q. What challenges arise in condensation reactions with polyamines, and how are they mitigated?

Condensation with polyamines (e.g., ethylenediamine) may yield macrocycles via [1+1] or [2+2] pathways. Challenges include:

- Byproduct formation : Competing imine intermediates require pH control (pH 6–7).

- Steric hindrance : Bulky substituents reduce cyclization efficiency; use dilute conditions (0.01 M) to favor intramolecular reactions .

Q. How does fluorination impact the compound’s reactivity in nucleophilic aromatic substitution?

The electron-withdrawing fluorine atom activates the benzene ring for substitution at the ortho and para positions. For example, fluorinated ethoxy groups increase electrophilicity, enabling reactions with amines or thiols at 25–50°C .

Q. Are there discrepancies in reported crystallographic data for derivatives, and how can they be resolved?

Variations in unit cell parameters (e.g., a = 8.0624 Å vs. 15.309 Å) may arise from substituent differences (e.g., nitro vs. fluoro groups). Cross-validation using multiple techniques (PXRD, DFT calculations) resolves such discrepancies .

Q. What methodologies assess the compound’s potential as a fluorinated probe in biological imaging?

- Fluorescence quenching assays : Measure binding affinity to biomacromolecules.

- Stability studies : Monitor decomposition in PBS buffer (pH 7.4) over 24 hours.

- Confocal microscopy : Track cellular uptake in live cells .

Data Contradiction Analysis

Q. Why do some studies report conflicting yields for similar synthetic routes?

Discrepancies arise from:

Q. How do solvent polarity and temperature affect the regioselectivity of ethoxy chain formation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.